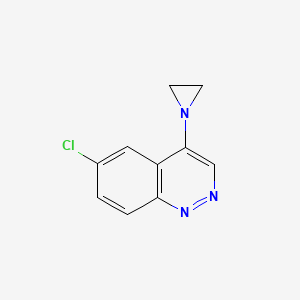
4-(1-Aziridinyl)-6-chlorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aziridinyl)-6-chlorocinnoline is a heterocyclic compound that contains both aziridine and cinnoline moieties. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. Cinnoline is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The combination of these two structures in this compound makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aziridinyl)-6-chlorocinnoline typically involves the formation of the aziridine ring followed by its attachment to the cinnoline core. One common method involves the reaction of 6-chlorocinnoline with an aziridine precursor under basic conditions. The aziridine precursor can be synthesized through the reaction of an appropriate amine with an epoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aziridine ring formation and its subsequent attachment to the cinnoline core.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aziridinyl)-6-chlorocinnoline undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Substitution Reactions: The chlorine atom on the cinnoline ring can be substituted by nucleophiles, resulting in derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the aziridine and cinnoline rings.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines are commonly used under mild conditions to open the aziridine ring.
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide are used to substitute the chlorine atom under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed to modify the oxidation state of the compound.
Major Products Formed:
Nucleophilic Ring Opening: Products include aziridine derivatives with various functional groups attached to the nitrogen atom.
Substitution Reactions: Products are cinnoline derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the aziridine and cinnoline rings.
Scientific Research Applications
4-(1-Aziridinyl)-6-chlorocinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Medicine: Due to its potential biological activity, it is investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 4-(1-Aziridinyl)-6-chlorocinnoline involves the reactivity of the aziridine ring. The strained three-membered ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may target specific enzymes or proteins, disrupting their normal function and leading to biological effects such as cell death or inhibition of microbial growth.
Comparison with Similar Compounds
4-(1-Aziridinyl)-6-fluorocinnoline: Similar structure with a fluorine atom instead of chlorine.
4-(1-Aziridinyl)-6-bromocinnoline: Similar structure with a bromine atom instead of chlorine.
4-(1-Aziridinyl)-6-iodocinnoline: Similar structure with an iodine atom instead of chlorine.
Uniqueness: 4-(1-Aziridinyl)-6-chlorocinnoline is unique due to the presence of the chlorine atom, which can be selectively substituted to create a wide range of derivatives. The combination of the aziridine and cinnoline moieties also provides a unique reactivity profile, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
68211-04-1 |
|---|---|
Molecular Formula |
C10H8ClN3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-6-chlorocinnoline |
InChI |
InChI=1S/C10H8ClN3/c11-7-1-2-9-8(5-7)10(6-12-13-9)14-3-4-14/h1-2,5-6H,3-4H2 |
InChI Key |
PUTIBBVJQNNKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CN=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


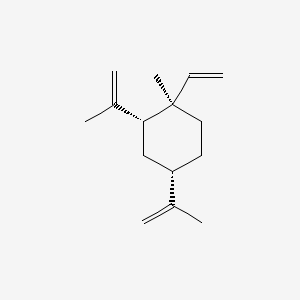



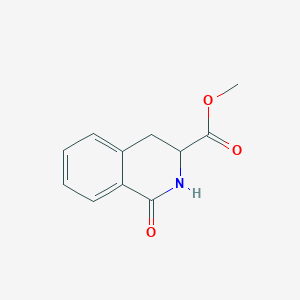
![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)
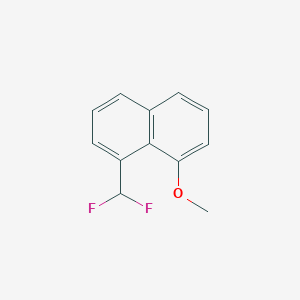

![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)
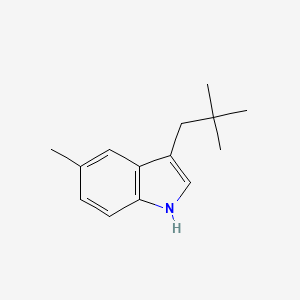



![6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896431.png)
